molecular formula C15H11NO5 B1345419 2-Acetoxy-4'-nitrobenzophenone CAS No. 890098-34-7

2-Acetoxy-4'-nitrobenzophenone

Cat. No. B1345419
M. Wt: 285.25 g/mol
InChI Key: MRSMUSDVNZJCTA-UHFFFAOYSA-N
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Description

2-Acetoxy-4’-nitrobenzophenone is a chemical compound with the molecular formula C15H11NO5 . It has a molecular weight of 285.26 . The IUPAC name for this compound is 2-(4-nitrobenzoyl)phenyl acetate .


Molecular Structure Analysis

The InChI code for 2-Acetoxy-4’-nitrobenzophenone is 1S/C15H11NO5/c1-10(17)21-14-5-3-2-4-13(14)15(18)11-6-8-12(9-7-11)16(19)20/h2-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Acetoxy-4’-nitrobenzophenone has a melting point of 70-72 degrees Celsius .

Scientific Research Applications

1. Organic Light Emitting Diodes (OLEDs)

2-Acetoxy-4'-nitrobenzophenone derivatives have been used in the synthesis of organotin compounds derived from Schiff bases. These compounds exhibit photophysical properties that make them suitable for applications in organic light-emitting diodes (OLEDs). In particular, they show intrinsic electroluminescence properties, making them potential candidates for OLED components (García-López et al., 2014).

2. Electrochemical Studies

The electrochemical behavior of compounds related to 2-Acetoxy-4'-nitrobenzophenone, such as nitrobenzene and 4-nitrophenol, has been studied in room temperature ionic liquids. Understanding the electrochemical reduction of these compounds contributes to the development of electroanalytical methods and potential applications in various industries, including pharmaceuticals and environmental monitoring (Silvester et al., 2006).

3. Nonlinear Optical Materials

Hydrazones derived from 2-Acetoxy-4'-nitrobenzophenone have shown promising results in terms of their nonlinear optical properties. These properties make them potential candidates for applications in optical devices such as optical limiters and switches, which are pivotal in protecting optical sensors and human eyes from high-intensity laser beams (Naseema et al., 2010).

4. Optical Crystal Characterization

4-Chloro-3-Nitrobenzophenone, a compound structurally similar to 2-Acetoxy-4'-nitrobenzophenone, has been studied for its optical properties. Single crystals of this compound show potential for applications that require materials with specific refractive indices and dielectric constants (Babu et al., 2009).

5. Environmental Monitoring

Studies have been conducted on the solid-phase extraction and liquid chromatography-tandem mass spectrometry for the determination of hydroxylated benzophenone UV absorbers in environmental water samples. This research is significant for monitoring the presence of these compounds in water sources and understanding their environmental impact (Negreira et al., 2009).

Safety And Hazards

This compound is labeled as an irritant, indicating that it may cause skin irritation or serious eye irritation . Always handle with appropriate safety measures.

properties

IUPAC Name

[2-(4-nitrobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-10(17)21-14-5-3-2-4-13(14)15(18)11-6-8-12(9-7-11)16(19)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSMUSDVNZJCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641575
Record name 2-(4-Nitrobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxy-4'-nitrobenzophenone

CAS RN

890098-34-7
Record name 2-(4-Nitrobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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